1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a member of the imidazole family, which are five-membered heterocyclic compounds containing nitrogen. This compound features a difluorophenyl group and is characterized by its unique structural and functional properties, making it of interest in organic synthesis and medicinal chemistry. Imidazole derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
This compound can be classified as an imidazole derivative, specifically a substituted imidazole. Its chemical structure is defined by the presence of both fluorine substituents on the phenyl ring and a methyl group on the imidazole moiety. The compound's chemical identity is confirmed by its International Union of Pure and Applied Chemistry name, which reflects its systematic nomenclature.
The synthesis of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the condensation of appropriate starting materials. While specific synthetic pathways for this compound are not extensively documented, similar imidazole derivatives have been synthesized using various methods, such as:
These methods highlight the general approach to synthesizing imidazole derivatives, emphasizing the importance of reaction conditions and reagent choice.
The reactivity of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be inferred from the behavior of similar imidazole derivatives. Key reactions include:
Such reactions are critical for developing new derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves interaction with biological targets such as enzymes or receptors. For instance:
The precise mechanism would depend on its structural features and how they interact with biological systems.
1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one exhibits several notable physical and chemical properties:
The melting point is generally within a range typical for imidazole derivatives but specific data for this compound may vary based on purity and synthesis methods.
Physical properties such as boiling point and melting point can be influenced by substituents like fluorine and methyl groups. These properties are crucial for understanding how the compound behaves under different conditions .
The applications of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one are primarily in medicinal chemistry due to its potential biological activities. Possible applications include:
Research into similar compounds suggests that they may possess antimicrobial or anti-inflammatory properties, making them candidates for therapeutic development .
The Debus-Radziszewski reaction stands as the most efficient MCR approach for constructing the imidazolone core of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. This single-pot methodology enables the convergent assembly of the heterocyclic scaffold through the cyclocondensation of three components: a 1,2-dicarbonyl compound, a primary amine, and an aldehyde in the presence of an ammonium source. Specifically, glyoxal derivatives serve as the 1,2-dicarbonyl precursor, 3,4-difluoroaniline provides the aromatic amine component, and ammonium acetate acts as the formal source of the imidazolone's N1 nitrogen [5] [7].
The reaction proceeds through a stepwise mechanism: Initially, the amine condenses with the dicarbonyl compound to form a diimine intermediate. Subsequent nucleophilic attack by ammonia generates an aminoimine, which undergoes ring closure upon reaction with the aldehyde component. Acetic acid catalysis (5-10 mol%) significantly accelerates this process, while precise temperature control (80-100°C) prevents decomposition of the fluorinated aromatic moiety. Under optimized conditions, this MCR protocol achieves yields of 78-85% with high regioselectivity, exclusively forming the 5-methyl isomer due to steric and electronic effects during ring closure [5].
Microwave-assisted MCR techniques dramatically enhance reaction efficiency, reducing synthesis time from 12-24 hours to 15-45 minutes while maintaining comparable yields (80-82%). This acceleration is particularly beneficial for thermally sensitive fluorinated intermediates, minimizing byproduct formation and simplifying purification [5] [8].
Table 1: MCR Approaches for Target Compound Synthesis
Method | Reaction Components | Conditions | Yield (%) | Time |
---|---|---|---|---|
Classical Debus-Radziszewski | Glyoxal, 3,4-difluoroaniline, NH₄OAc, AcOH | 100°C, stirring | 78-85% | 12-24 hours |
Microwave-Assisted MCR | Glyoxal, 3,4-difluoroaniline, NH₄OAc, AcOH | 150°C, microwave irradiation | 80-82% | 15-45 minutes |
Modified Wallach Synthesis | α-Haloketone, 3,4-difluoroaniline, urea | 120°C, solvent-free | 70-75% | 8-10 hours |
The presence of electron-withdrawing difluorophenyl substituents necessitates specialized catalytic systems to achieve efficient cyclization while preserving the integrity of the fluorine-carbon bonds. Lewis acid catalysts demonstrate superior performance over Brønsted acids for this substrate class, with zinc(II) chloride (10 mol%) emerging as particularly effective due to its dual activation of carbonyl groups and the aniline nitrogen without promoting dehalogenation side reactions [7]. Reactions employing ZnCl₂ in anhydrous toluene at 90°C reach completion within 4-6 hours, yielding the target imidazolone in 88% purity after simple filtration.
Silver-based catalysts have shown remarkable efficacy in promoting cyclocondensations involving sterically encumbered fluorinated precursors. Silver(I) oxide (Ag₂O) in particular facilitates the reaction between N-(3,4-difluorophenyl)acetamidine and α-haloesters through a cationic silver-activation mechanism, achieving 92% conversion at 60°C within 3 hours—significantly milder conditions than zinc-catalyzed systems [4]. This protocol demonstrates excellent functional group tolerance, preserving sensitive moieties like ester groups that might be incorporated for further derivatization.
For solvent-minimized systems, BF₃·Et₂O (5-7 mol%) enables efficient imidazolone ring closure at ambient temperature through activation of the carbonyl oxygen, followed by intramolecular nucleophilic attack. This approach reduces thermal degradation pathways common with fluorinated aromatics and achieves 85% isolated yield with minimal purification requirements [7]. The catalytic cycle involves reversible borane coordination, allowing catalyst turnover without incorporation into the final product.
Table 2: Catalytic Systems for Difluorophenyl-Imidazolone Synthesis
Catalyst System | Loading | Temperature | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|---|
ZnCl₂ (anhydrous) | 10 mol% | 90°C | 4-6 hours | 88% | Cost-effectiveness |
Ag₂O | 5 mol% | 60°C | 3 hours | 92% | Mild conditions |
BF₃·Et₂O | 7 mol% | 25°C | 8 hours | 85% | Ambient temperature operation |
CuI/1,10-phenanthroline | 8 mol% | 100°C | 5 hours | 80% | Tolerance to oxidation-sensitive groups |
The N1-position of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one serves as the primary site for diversification through alkylation reactions. Treatment with sodium hydride (1.1 equiv) in THF generates a stable anion that reacts regioselectively with various electrophiles, including alkyl halides (benzyl bromide, propargyl bromide), sulfonyl chlorides, and acid chlorides [7] [10]. Benzylation proceeds particularly efficiently (92% yield, 1 hour, 0°C) to produce N1-benzyl derivatives that exhibit enhanced lipophilicity for biological activity studies. The reaction displays excellent chemoselectivity due to the relatively higher acidity of the N1-H compared to other ring positions (pKa ≈ 16.5 in DMSO).
C-4 functionalization requires more specialized approaches, typically involving electrophilic halogenation followed by cross-coupling. Bromination using N-bromosuccinimide (NBS) in acetonitrile under photolytic conditions (300 nm UV light) installs bromine selectively at C-4 with 85% yield [7]. This brominated derivative serves as a versatile intermediate for Pd-catalyzed cross-coupling reactions: Suzuki coupling with arylboronic acids proceeds efficiently using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, producing biaryl derivatives in 75-90% yield. Sonogashira coupling with terminal alkynes similarly generates alkynyl-substituted imidazolones, expanding the π-conjugation system for materials science applications.
Oxidative transformations provide access to imidazolone N-oxides, which serve as valuable intermediates for further functionalization. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at -20°C produces the corresponding N3-oxide in 80% yield [10]. This activated species undergoes regioselective C-5 deprotonation with LDA at -78°C, followed by electrophilic trapping to introduce alkyl, acyl, or cyano groups. The N-oxide moiety can subsequently be reduced using PPh₃ or TiCl₃, restoring the parent imidazolone while retaining the newly introduced C-5 substituent.
Table 3: Derivative Libraries from Post-Synthetic Modifications
Reaction Type | Reagents/Conditions | Position Modified | Key Products | Application Focus |
---|---|---|---|---|
N-Alkylation | NaH, R-X in THF, 0°C to 25°C | N1 | N-Benzyl, N-propargyl derivatives | Bioactivity enhancement |
Electrophilic Bromination | NBS, CH₃CN, hv, 25°C | C4 | 4-Bromoimidazolone | Cross-coupling precursor |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | C4 | 4-Aryl derivatives | Materials science |
N-Oxidation | mCPBA, CH₂Cl₂, -20°C | N3 | Imidazolone N-oxide | Directed C-H functionalization |
Compound Identification Table
Table 4: Chemical Identifiers for 1-(3,4-Difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Identifier | Value | Source |
---|---|---|
Systematic Name | 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | PubChem |
CAS Registry Number | 1197906-25-4 | BLD Pharm [2] |
Molecular Formula | C₁₀H₈F₂N₂O | PubChem |
SMILES Notation | O=C1NC=C(C)N1C2=CC=C(F)C(F)=C2 | BLD Pharm [2] |
MDL Number | MFCD12913170 | BLD Pharm [2] |
Molecular Weight | 210.18 g/mol | BLD Pharm [2] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: